5,7,4'-Trihydroxy-6-methoxyflavanone

概要

説明

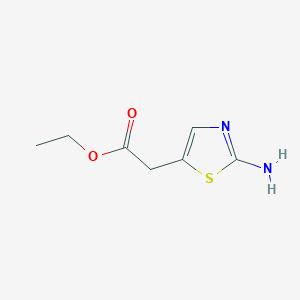

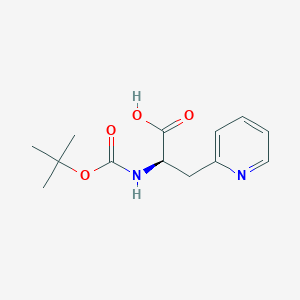

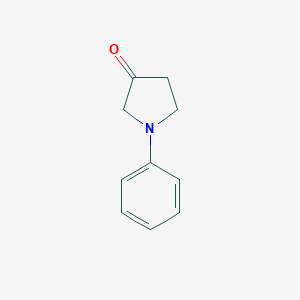

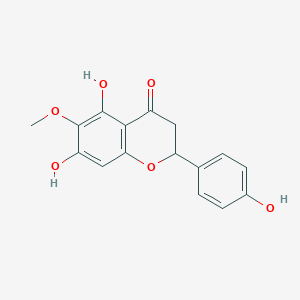

5,7,4’-Trihydroxy-6-methoxyflavanone is a group of stereoisomers with the chemical formula C₁₆H₁₄O₆ . It is a subclass of flavanone . It is found in the taxon Scutellaria barbata and Bracteantha viscosa . It is a natural flavonoid that inhibits NO production with an IC50 of 25.8 μM .

Molecular Structure Analysis

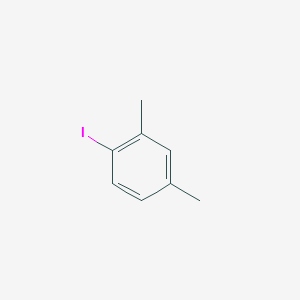

The molecular structure of 5,7,4’-Trihydroxy-6-methoxyflavanone is characterized by a chemical formula of C₁₆H₁₄O₆ . Its canonical SMILES representation is O=C1C2=C (O)C (OC)=C (O)C=C2OC (C3=CC=C (O)C=C3)C1 . The molecular weight is 302.079038168 dalton .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7,4’-Trihydroxy-6-methoxyflavanone include a molecular solubility of -2.123, a molecular volume of 183.16, a molecular surface area of 278.96, and a molecular polar surface area of 96.22 . It has 2 rotatable bonds, 6 H acceptors, and 3 H donors .

科学的研究の応用

Inhibition of α-Glucosidase

6-Methoxynaringenin has been found to inhibit α-glucosidase, an enzyme that slows down the hydrolysis of oligosaccharides and disaccharides to glucose . By delaying the digestion and absorption of carbohydrates, this compound can help reduce blood glucose levels . This makes it a potential therapeutic agent for managing diabetes mellitus .

Antimicrobial Activity

Research has shown that the methylation of flavonoids, such as 6-Methoxynaringenin, can enhance their antimicrobial activities . For instance, 7-methoxy-liquiritigenin, a methylated flavonoid, has been found to have strong inhibitory effects on Candida albicans SC5314, Staphylococcus aureus ATCC6538, and Escherichia coli ATCC25922 .

Anti-Breast Cancer Activities

Methylated flavonoids, including 6-Methoxynaringenin, have been found to exhibit antiproliferative effects . In particular, 3′-methoxyhesperetin showed significant antiproliferative activity against MCF-7 cells, a type of breast cancer cell . This suggests that 6-Methoxynaringenin could be used in the development of anti-breast cancer drugs .

Potential Use in Functional Foods

Given its bioactive properties, 6-Methoxynaringenin could be used in the development of functional foods . These are foods that have health-promoting or disease-preventing properties beyond their basic nutritional function .

作用機序

Target of Action

The primary target of 6-Methoxynaringenin is Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. 6-Methoxynaringenin inhibits NO production, with an IC50 value of 25.8 μM .

Mode of Action

6-Methoxynaringenin interacts with its target, NOS, by inhibiting its activity, thereby reducing the production of NO

Biochemical Pathways

The inhibition of NOS by 6-Methoxynaringenin affects the Nitric Oxide Synthase pathway This pathway is involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death

Pharmacokinetics

Studies on naringin, a related flavonoid, suggest that these compounds may have good oral bioavailability and are extensively metabolized in the body

Result of Action

The inhibition of NO production by 6-Methoxynaringenin can lead to various molecular and cellular effects. For instance, NO plays a key role in inflammation and immune response. Therefore, the inhibition of NO production by 6-Methoxynaringenin could potentially modulate these processes . .

Safety and Hazards

将来の方向性

The future directions for the study of 5,7,4’-Trihydroxy-6-methoxyflavanone could involve further exploration of its inhibitory effects on NO production and its potential applications in the treatment of conditions related to inflammation and oxidative stress . Additionally, its safety profile should be further investigated to ensure its suitability for potential therapeutic use .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXRFTLSXMRXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,4'-Trihydroxy-6-methoxyflavanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known sources of 6-methoxynaringenin in nature?

A1: 6-Methoxynaringenin has been isolated from various plant sources, including:

Q2: What are the potential cosmetic applications of 6-methoxynaringenin?

A2: Research suggests that 6-methoxynaringenin could be incorporated into cosmetic formulations for its potential anti-aging, anti-wrinkle, antibacterial, and anti-inflammatory effects. []

Q3: How does 6-methoxynaringenin exhibit anti-inflammatory activity?

A3: A study demonstrated that 6-methoxynaringenin, isolated from Scutellaria barbata, effectively inhibits nitric oxide (NO) production in BV2 microglial cells. This inhibition of NO production suggests a potential mechanism for its anti-inflammatory effects. []

Q4: Are there any other notable biological activities associated with 6-methoxynaringenin?

A4: While specific mechanisms haven't been fully elucidated, 6-methoxynaringenin, alongside other flavonoids from Mimosa tenuiflora, has demonstrated antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. []

Q5: What is the molecular formula and weight of 6-methoxynaringenin?

A5: While not explicitly stated in the provided research, the molecular formula of 6-methoxynaringenin (5,7,4'-Trihydroxy-6-methoxyflavanone) can be deduced as C16H14O6. Based on this formula, the molecular weight is calculated to be 302.28 g/mol.

Q6: Has the structure of 6-Methoxynaringenin been confirmed through spectroscopic analysis?

A6: Yes, the identification of 6-Methoxynaringenin from various plant sources has been consistently supported by spectroscopic analyses. Researchers have employed techniques such as UV, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。